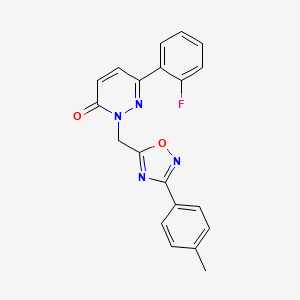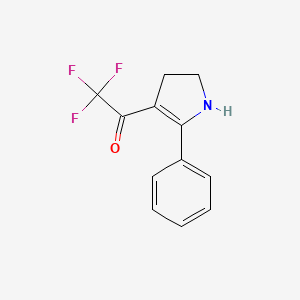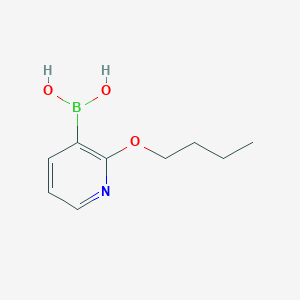![molecular formula C23H18FN3O2S2 B2388940 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260918-37-3](/img/structure/B2388940.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing heterocyclic chemical molecule. It has been the subject of various scientific studies due to its unique structure that combines a thieno[3,2-d]pyrimidin-4(3H)-one core with fluorophenyl and quinolinyl moieties. Such structural diversity provides the compound with potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Synthetic Routes: Typically, the synthesis begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core. Subsequent steps involve the introduction of the quinolinyl and fluorophenyl groups through multi-step organic reactions. Key steps often include the formation of carbon-sulfur bonds and nucleophilic substitution reactions.
Reaction Conditions: Commonly, these reactions are carried out under controlled temperatures, often under inert atmospheres to prevent oxidation or unwanted side reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used, with catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis might leverage high-throughput automation, optimizing yields, and reducing costs. Continuous flow reactors can ensure consistent production while maintaining reaction conditions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl moiety.
Reduction: Reduction reactions can also occur, potentially modifying the thieno[3,2-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Commonly using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
Depending on the reactions, products might include various substituted derivatives of the original compound, enhancing its properties for specific applications.
科学的研究の応用
The compound is notable for its applications across different scientific fields:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Explored for its interactions with biological macromolecules, potentially acting as an enzyme inhibitor.
Medicine: Investigated for potential therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specialized functions, such as light-sensitive coatings or advanced polymers.
作用機序
Similar Compounds: Compounds like 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one share structural similarities.
Uniqueness: The incorporation of the fluorophenyl group distinguishes it from other analogs, potentially altering its pharmacokinetic and pharmacodynamic profiles.
類似化合物との比較
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
2-{[2-(Quinolin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
This detailed exploration covers the synthesis, chemical behavior, applications, and unique features of the compound. It's always fascinating to dive into the world of complex organic molecules and their potential! If there's anything specific you'd like to delve deeper into, just let me know.
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c24-16-8-2-4-10-19(16)27-22(29)21-17(11-13-30-21)25-23(27)31-14-20(28)26-12-5-7-15-6-1-3-9-18(15)26/h1-4,6,8-11,13H,5,7,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSAIUQYBUMPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)
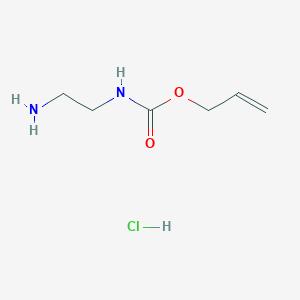
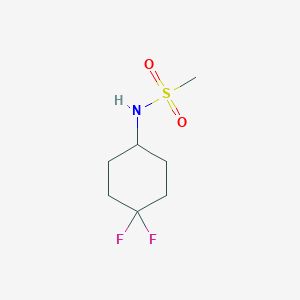
![6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B2388866.png)
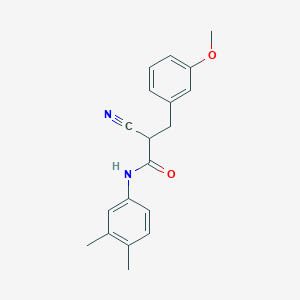
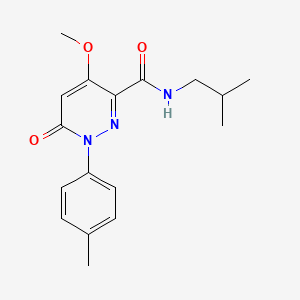
![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)

